molecular formula C13H22N2 B1480492 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 2091168-27-1

1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1480492
CAS RN: 2091168-27-1
M. Wt: 206.33 g/mol
InChI Key: BFFKDOBTMNVTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolopyrazine derivatives, which might be structurally similar to the compound you mentioned, are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

While the specific synthesis process for “1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is not available, similar compounds like imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines have been synthesized via one-pot three-component condensations .

Scientific Research Applications

Antimicrobial Agent Development

The structural complexity of 1-(Tert-butyl)-4,4-dimethyltetrahydropyrrolo[1,2-a]pyrazine makes it a candidate for the development of new antimicrobial agents. Its potential was highlighted in a study where a related pyrrolopyrazine compound exhibited broad-spectrum activity against bacterial and fungal strains . This suggests that our compound of interest could be synthesized and tested for similar bioactivities, potentially leading to the discovery of new antibiotics or antifungal medications.

Antioxidant Properties

Compounds within the pyrrolopyrazine family have been identified as potential antioxidants. For instance, a derivative extracted from Streptomyces sp. showed non-toxic antioxidant activity capable of scavenging free radicals . This indicates that 1-(Tert-butyl)-4,4-dimethyltetrahydropyrrolo[1,2-a]pyrazine could be explored for its antioxidant properties, which are valuable in pharmaceuticals and nutraceuticals to combat oxidative stress-related diseases.

Drug Discovery Intermediates

The tert-butyl group in the compound’s structure allows for easy modification, making it a valuable intermediate in drug discovery. Piperazine derivatives, for example, have been used to synthesize compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . Therefore, our compound could serve as a building block for creating novel therapeutic agents.

Halotolerant Bacillus Strain Research

Research on halotolerant Bacillus strains has revealed the production of secondary metabolites with significant biological and pharmaceutical applications. The presence of tert-butyl phenol compounds in these metabolites suggests that our compound could be studied in the context of these bacteria to understand its role and potential benefits in producing bioactive metabolites .

Molecular Structure Analysis

The molecular structure of 1-(Tert-butyl)-4,4-dimethyltetrahydropyrrolo[1,2-a]pyrazine can be analyzed using techniques like X-ray diffraction, which provides insights into its three-dimensional conformation. This information is essential for understanding the compound’s reactivity and interactions with biological targets, which is fundamental in rational drug design .

properties

IUPAC Name

1-tert-butyl-4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-12(2,3)11-10-7-6-8-15(10)13(4,5)9-14-11/h6-8,11,14H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFKDOBTMNVTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(C2=CC=CN21)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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